![molecular formula C13H20N4O B2991245 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide CAS No. 1448059-61-7](/img/structure/B2991245.png)
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide
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Overview
Description
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide” is a chemical compound with a molecular formula of C17H19IN4O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The ACD/LogP value is 4.49 . The polar surface area is 58 Å2 .Scientific Research Applications
I have conducted several searches to find scientific research applications for the compound “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide”, also known as “N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide”. Unfortunately, there is limited information available on this specific compound’s applications in scientific research.
However, pyrimidine derivatives in general have a wide range of therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant activities . These applications could potentially be relevant to the compound .
Future Directions
The current work on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines is a continuation of previous studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine . This significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-7-5-6-8-17/h4-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLFHLLLJTWQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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